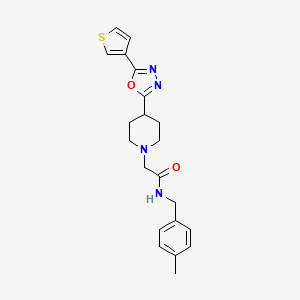![molecular formula C17H17N5S B2573477 N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine CAS No. 2415491-79-9](/img/structure/B2573477.png)
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine, also known as BPTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPTP is a purine derivative that has been synthesized using different methods, and it has been found to exhibit unique biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine involves its interaction with various enzymes and receptors in the body. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the activity of CDKs, which are essential for cell cycle progression, and induce apoptosis in cancer cells. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has also been found to inhibit the production of inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit unique biochemical and physiological effects. In cancer cells, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to induce apoptosis and inhibit cell proliferation by inhibiting the activity of CDKs. In inflammation, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
Advantages And Limitations For Lab Experiments
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has several advantages for lab experiments, including its ability to inhibit the activity of CDKs, induce apoptosis, and inhibit the production of inflammatory cytokines. However, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine also has limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine research, including its potential applications in drug development and its use in combination therapy with other drugs. N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. Further research is needed to explore the full potential of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine and its mechanism of action.
Synthesis Methods
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-chloropurine in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 2-iodo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-tri-n-butylstannylpurine in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-1-(1-benzothiophen-3-yl)propan-1-one with 9-methyl-6-aminopurine in the presence of a palladium catalyst and a base.
Scientific Research Applications
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to exhibit potential applications in various areas of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine has been found to enhance cognitive function and memory by increasing neuronal activity.
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-11(7-12-8-23-14-6-4-3-5-13(12)14)21-16-15-17(19-9-18-16)22(2)10-20-15/h3-6,8-11H,7H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDKOXXKSSJNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC3=C4C(=NC=N3)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-9-methyl-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)
![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)
![(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2573402.png)
![N-[(3-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2573403.png)
![1-(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone](/img/structure/B2573408.png)
![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
![Oxan-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2573416.png)
